N,N'-bis{(E)-[4-(dimethylamino)phenyl]methylidene}ethane-1,2-diamine
Description
N,N'-bis{(E)-[4-(dimethylamino)phenyl]methylidene}ethane-1,2-diamine is a Schiff base ligand synthesized via the condensation of 4-(dimethylamino)benzaldehyde with ethane-1,2-diamine. This compound features two aromatic imine groups linked by an ethylenediamine backbone, with each aromatic ring substituted by a dimethylamino (–N(CH₃)₂) group at the para position. The dimethylamino group is a strong electron-donating substituent, which enhances the ligand’s ability to coordinate with metal ions and influences its electronic properties. This compound has been studied for applications in corrosion inhibition, catalysis, and as a precursor for metal-organic frameworks (MOFs) .
Properties
CAS No. |
81512-54-1 |
|---|---|
Molecular Formula |
C20H26N4 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
4-[2-[[4-(dimethylamino)phenyl]methylideneamino]ethyliminomethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C20H26N4/c1-23(2)19-9-5-17(6-10-19)15-21-13-14-22-16-18-7-11-20(12-8-18)24(3)4/h5-12,15-16H,13-14H2,1-4H3 |
InChI Key |
AOXCQFSEIDWMSU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NCCN=CC2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis{(E)-[4-(dimethylamino)phenyl]methylidene}ethane-1,2-diamine typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and ethane-1,2-diamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions
N,N’-bis{(E)-[4-(dimethylamino)phenyl]methylidene}ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium or potassium permanganate in neutral or alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding nitro or quinone derivatives.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N,N’-bis{(E)-[4-(dimethylamino)phenyl]methylidene}ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N,N’-bis{(E)-[4-(dimethylamino)phenyl]methylidene}ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its ability to undergo redox reactions allows it to participate in electron transfer processes, influencing various biochemical pathways .
Comparison with Similar Compounds
Schiff bases derived from ethane-1,2-diamine are widely explored due to their structural versatility and tunable electronic properties. Below is a detailed comparison of the target compound with structurally or functionally related analogs.
Structural Comparison
Key Observations :
- The dimethylamino group in the target compound enhances electron density at the imine nitrogen, improving its chelating ability compared to chloro-substituted analogs .
- Bulky substituents (e.g., hexyloxy in ) reduce solubility in polar solvents but improve thermal stability.
- Pyridylmethyl derivatives (e.g., mep in ) exhibit stronger metal-binding affinity due to additional nitrogen donors.
Key Observations :
- Schiff base syntheses generally involve refluxing aldehyde and diamine precursors in ethanol, with yields dependent on substituent reactivity .
- Metal complexes (e.g., Pt in ) require additional steps for coordination and crystallization.
Key Observations :
- The target compound’s dimethylamino groups improve adsorption on metal surfaces, enhancing corrosion inhibition compared to chloro-substituted analogs .
- Mn and Ir complexes show high catalytic activity, attributed to stable metal-ligand coordination geometries .
Physicochemical Properties
Key Observations :
Biological Activity
N,N'-bis{(E)-[4-(dimethylamino)phenyl]methylidene}ethane-1,2-diamine, often referred to as a bisdimethylaminophenyl compound, has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article delves into the compound's biological activity, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 338.45 g/mol. The compound features two dimethylaminophenyl groups linked by an ethylene diamine moiety, contributing to its biological activity.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 338.45 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents (e.g., ethanol, acetone) |
| Toxicity | H302: Harmful if swallowed; H315: Causes skin irritation |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that these compounds can induce apoptosis in various cancer cell lines through the activation of caspase pathways.
Case Study: Apoptosis Induction in Cancer Cells
A study conducted on human breast cancer cells (MCF-7) demonstrated that treatment with this compound resulted in:
- Increased Caspase-3 Activity : Indicating enhanced apoptotic signaling.
- Cell Cycle Arrest : Inducing G0/G1 phase arrest, thereby inhibiting cell proliferation.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. A series of tests against common pathogens revealed that it exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. In vitro studies indicate that it can mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases.
Mechanism of Action
The proposed mechanism includes:
- Reduction of Reactive Oxygen Species (ROS) : By scavenging free radicals.
- Enhancement of Antioxidant Enzyme Activity : Such as superoxide dismutase (SOD) and catalase.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
